7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
The compound you’re asking about is a derivative of pyrimido[4,5-d]pyrimidin-4(3H)-ones . These types of compounds are known to have various biological activities, including acting as bronchodilators, antiallergy, antihypertensive, and anticancer agents .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds, such as 2-substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones, have been synthesized by reacting 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes in the presence of heteropolyacids .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and electron spray ionization mass spectrometry (ESIMS) .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of similar compounds reveal their potential in creating new heterocyclic compounds with promising biological activities. For instance, a study on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which share structural similarities with the specified compound, demonstrated their use as anti-inflammatory and analgesic agents. These compounds were identified as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Nonlinear Optical Properties
Research into the nonlinear optical properties of styryl dyes, including those structurally related to the mentioned compound, has indicated their potential as materials for optical device applications. Specifically, the study of two novel styryl dyes using the Z-scan technique highlighted their promising nonlinear optical characteristics, suggesting utility in developing optical limiters and other devices (Shettigar et al., 2009).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of pyrimido[4,5-d]pyrimidine, akin to the compound , have been explored for various therapeutic potentials. A particular focus has been on synthesizing and analyzing compounds for antitumor activities, as well as developing non-peptide antagonists for specific receptors. These studies provide insights into the chemical modification strategies that enhance the biological efficacy and pharmacokinetic properties of these compounds for potential therapeutic applications (Grivsky et al., 1980; Sasaki et al., 2003).
Properties
IUPAC Name |
7-(4-methoxyphenyl)-1,3-dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-14-7-5-6-8-16(14)13-31-21-18-20(26(2)23(29)27(3)22(18)28)24-19(25-21)15-9-11-17(30-4)12-10-15/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFOVETYMQQQNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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